![molecular formula C17H21F3N2O B3015633 [3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone CAS No. 2470435-41-5](/img/structure/B3015633.png)
[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amine group (-NH2), a trifluoromethyl group (-CF3), a piperidine ring (a six-membered ring with one nitrogen atom), and a methanone group (a carbonyl group attached to a methyl group). These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the piperidine ring and the indene ring. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects that influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the amine group, which can act as a nucleophile or base, and the trifluoromethyl group, which is electron-withdrawing and can activate the compound towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the amine group could form hydrogen bonds, influencing the compound’s solubility and boiling point .Applications De Recherche Scientifique
Structural Characterization in Drug Synthesis
- The structural characterization of similar compounds has been crucial in the synthesis of new drug candidates, particularly in the context of anti-tuberculosis drugs (Eckhardt et al., 2020).
Synthesis Processes
- Research on the synthesis of related compounds has provided insights into the processes and yields of these complex chemical structures, aiding in the efficient production of similar compounds (Zheng Rui, 2010).
Potential in Receptor Agonism
- Studies have shown the effectiveness of similar compounds as receptor agonists, indicating potential therapeutic applications in the treatment of various conditions such as depression and neuropathic pain (Vacher et al., 1999).
Antimicrobial Activity
- The antimicrobial properties of related compounds have been explored, showing potential applications in combating bacterial and fungal infections (Mallesha & Mohana, 2014).
Analgesic Effects
- Some studies highlight the analgesic effects of analogous compounds, particularly in models of neuropathic pain, suggesting their potential use in pain management (Deseure et al., 2002).
Structural and Theoretical Studies
- Theoretical and structural analyses of similar compounds have been conducted, enhancing the understanding of their physical and chemical properties, which is vital for the development of new pharmaceuticals (Karthik et al., 2021).
Anticancer Potential
- Research has been conducted on related compounds to explore their anticancer effects, particularly in the context of leukemia, providing a foundation for the development of new cancer treatments (Vinaya et al., 2011).
Crystal Structure Analysis
- Crystal structure analysis of similar compounds contributes to a deeper understanding of molecular interactions and stability, important in drug design and development (Swamy et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c1-16(8-11-4-2-3-5-12(11)9-16)15(23)22-7-6-13(14(21)10-22)17(18,19)20/h2-5,13-14H,6-10,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWTYKFWYMZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C(=O)N3CCC(C(C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

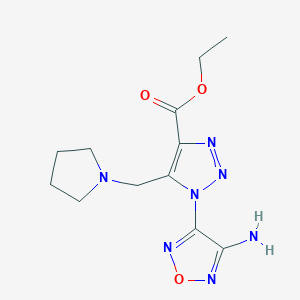
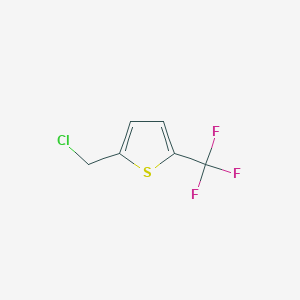
![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)
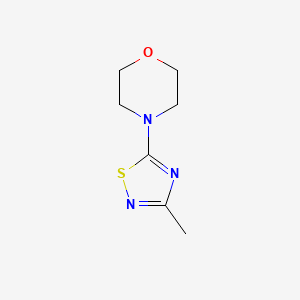
![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)
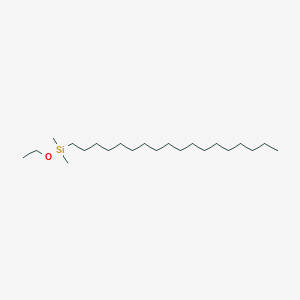
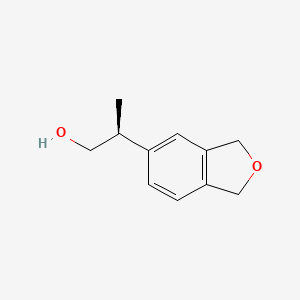
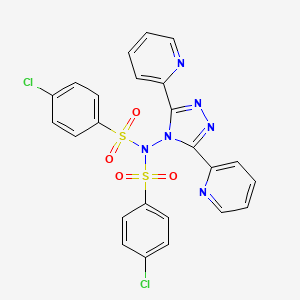

![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)

![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)